5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

Description

Nomenclature and Structural Identification

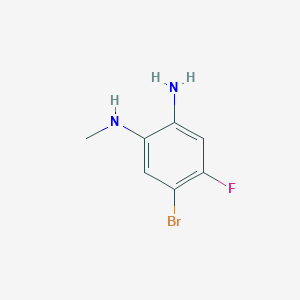

The IUPAC name 5-bromo-4-fluoro-N1-methylbenzene-1,2-diamine reflects the compound’s substitution pattern on the benzene ring. The numbering begins at the amino group in position 1, followed by the second amino group in position 2. Bromine occupies position 5, fluorine position 4, and a methyl group attaches to the nitrogen at position 1 (N1) . Alternative names include 4-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine and 3-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine, depending on regional nomenclature conventions .

The molecular formula C₇H₈BrFN₂ and molecular weight of 219.05–219.06 g/mol are consistent across sources . The SMILES notation CNC1=CC(Br)=CC(F)=C1N captures its planar aromatic structure with substituents in ortho and meta positions relative to the diamine groups .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight (g/mol) | 219.05–219.06 |

| CAS Number | 1600342-90-2 |

| SMILES | CNC1=CC(Br)=CC(F)=C1N |

Historical Context in Organic Chemistry

Halogenated aromatic diamines emerged as critical intermediates in the mid-20th century, driven by demand for pharmaceuticals and advanced polymers. While o-phenylenediamine (first synthesized in the 19th century) served as a foundational structure , the introduction of halogen substituents like bromine and fluorine became prominent in the 1980s–1990s to enhance electronic and steric properties . The specific synthesis of this compound was first reported in the early 21st century, with PubChem entries dating to 2016 . Its development parallels advances in regioselective halogenation and N-methylation techniques, enabling precise functionalization of aromatic cores .

Position in Halogenated Aromatic Diamine Classification

This compound belongs to the dihalogenated aromatic diamine subclass, characterized by two amino groups and two halogen atoms on a benzene ring. The bromine and fluorine substituents confer distinct reactivity:

- Bromine : Enhances electrophilic substitution potential due to its polarizable electron cloud .

- Fluorine : Introduces electron-withdrawing effects, stabilizing adjacent amino groups against oxidation .

Compared to monohalogenated analogs (e.g., p-chlorophenylenediamine ), the dual halogenation in this compound enables multifunctional reactivity, making it valuable in cross-coupling reactions and coordination chemistry .

Relationship to Phenylenediamine Family

As a derivative of o-phenylenediamine, this compound retains the diamine motif but incorporates halogen and methyl groups that modify its physicochemical behavior:

The methyl group at N1 sterically shields the amino group, reducing susceptibility to unwanted azo bond formation—a common issue in unsubstituted phenylenediamines . This modification expands its utility in synthesizing stable heterocycles, such as benzimidazoles and quinoxalines .

Properties

IUPAC Name |

4-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDDPCSFJLJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine typically involves the halogenation of a benzene ring followed by the introduction of amine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the bromination and fluorination steps may be carried out using bromine and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological properties of the target molecules, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 233.06 g/mol

- SMILES : C1=C(C(=CC(=C1F)Br)N)N

- Applications : Used as a building block in pharmaceuticals, agrochemicals, and heterocyclic synthesis (e.g., benzimidazoles) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent positions and functional groups critically influence reactivity, stability, and bioactivity. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Selected Diamines

Reactivity and Stability

- Stability: The N1-methyl group in this compound mitigates decomposition risks observed in non-alkylated diamines (e.g., 4-Bromo-1,2-diaminobenzene), which require immediate use after synthesis .

- Reactivity : Halogens (Br, F) act as electron-withdrawing groups, directing electrophilic substitution to meta/para positions. For example, in benzimidazole synthesis, bromine facilitates cyclization with aldehydes . The nitro group in 4-Bromo-5-nitrobenzene-1,2-diamine enhances electrophilicity but may necessitate protective steps during reduction .

Research Findings and Data

Table 2: Key Research Findings

Biological Activity

5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article examines its chemical characteristics, biological interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrFN

- Molecular Weight : 219.05 g/mol

- Density : 1.664 g/cm³ (predicted)

- Boiling Point : 285.6 °C (predicted)

The compound features a benzene ring with bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with biological systems.

This compound interacts with various molecular targets, particularly enzymes involved in drug metabolism. It has been identified as an inhibitor of cytochrome P450 enzymes, especially CYP1A2, which is crucial for the metabolism of numerous pharmaceuticals. This interaction can lead to altered pharmacokinetics of co-administered drugs, raising the potential for drug-drug interactions.

Biological Activity

The biological activities of this compound include:

Table 1: Comparison of Biological Activities of Related Compounds

Study on CYP Enzyme Inhibition

A study focusing on the inhibition of CYP enzymes by halogenated anilines reported that this compound exhibited significant inhibition of CYP1A2 activity. This suggests a potential role in modifying drug metabolism and enhancing the efficacy of certain therapeutic agents.

Anticancer Activity Evaluation

While specific studies on this compound are sparse, research on structurally similar compounds indicates that they can inhibit cell proliferation in various cancer types. For example, compounds with similar amine substitutions have shown IC50 values in the low micromolar range against human cancer cell lines . Further research is needed to explore the anticancer potential of this specific compound.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine in a laboratory setting?

Methodological Answer: Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-methylation or halogen displacement. Use protecting groups for amine functionalities to prevent unwanted coupling. Purification typically involves column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (hexane/ethyl acetate gradients). Characterization should include H/C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: H NMR is critical for confirming the methylamino group’s position (δ ~2.8 ppm for -NHCH) and aromatic proton splitting patterns. F NMR identifies fluorine’s electronic environment (δ ~-110 ppm for meta-fluorine). Mass spectrometry (ESI+) validates the molecular ion peak (m/z 233 [M+H]). Cross-reference spectral data with computational predictions (DFT) to resolve ambiguities in peak assignments .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer: The compound is light-sensitive due to the aromatic diamine structure. Store in amber vials under inert gas (N) at -20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC-MS. Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzene diamines like this compound?

Methodological Answer: Discrepancies often arise from solvent effects or trace metal contamination. Design controlled experiments using high-purity solvents (HPLC-grade) and chelating agents (EDTA). Employ factorial design (2 matrix) to isolate variables like temperature, catalyst loading, and reaction time. Statistical tools (ANOVA) identify significant factors, while in-situ IR monitors intermediate formation .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents (DMF, DMSO). Validate models against experimental UV-Vis and cyclic voltammetry data to refine parameters .

Q. How can researchers optimize cross-coupling reactions involving this compound while minimizing dehalogenation?

Methodological Answer: Use palladium catalysts with bulky ligands (XPhos) to suppress β-hydride elimination. Screen bases (CsCO vs. KPO) to balance reactivity and stability. Monitor reaction progress via F NMR to detect fluorine loss early. Post-reaction quenching with thiourea removes residual Pd, reducing byproduct formation .

Q. What advanced analytical methods are required to distinguish between positional isomers of halogenated diamines?

Methodological Answer: High-resolution mass spectrometry (HRMS) combined with tandem MS/MS fragments ions to identify substitution patterns. X-ray crystallography resolves absolute configuration, while NOESY NMR correlates spatial proximity of substituents. Differential scanning calorimetry (DSC) detects melting point variations between isomers .

Contradiction Analysis & Theoretical Frameworks

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer: Perform systematic solubility studies using the shake-flask method with UV-Vis quantification. Theoretical calculations (COSMO-RS) predict solvent interactions based on sigma profiles. Correlate results with Hansen solubility parameters to identify outliers caused by impurities or polymorphic forms .

Q. What role does the methylamino group play in modulating the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The -NHCH group acts as an electron donor via resonance, activating the ortho/para positions. Competitive directing effects between bromine (deactivating) and fluorine (weakly deactivating) require kinetic studies (stopped-flow techniques) to map substituent influence. Compare with analogues lacking the methyl group to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.